

SR1078: A Technical Guide to the First Synthetic RORaly Agonist

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SR1078**, a pivotal synthetic agonist for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORα) and gamma (RORγ). It covers the compound's discovery, mechanism of action, chemical synthesis, and detailed experimental protocols for its characterization.

Discovery and Rationale

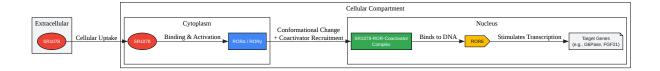
SR1078 was identified as the first synthetic small molecule to function as an agonist for both ROR α and ROR γ .[1] These orphan nuclear receptors are crucial transcription factors involved in regulating metabolism and immune function.[1][2] Prior to **SR1078**, compounds like the LXR agonist T0901317 showed some activity at RORs, but their promiscuity limited their use as specific chemical probes.[1] The development of **SR1078** provided a selective tool to investigate the physiological and pathological functions of ROR α and ROR γ , demonstrating that synthetic ligands could be designed to activate these receptors beyond their constitutive activity.[1][3]

Mechanism of Action: RORα/y Agonism

SR1078 functions as a selective agonist for RORα and RORγ.[4] It directly binds to the ligand-binding domain (LBD) of these receptors, inducing a conformational change that enhances the recruitment of coactivator proteins.[1][5] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) on the promoters of target genes, leading to the stimulation of



their transcription.[1] This activity has been demonstrated to be selective for ROR α and ROR γ , with no significant effect on other nuclear receptors such as FXR, LXR α , and LXR β .[4] Downstream effects include the upregulation of metabolic genes like Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[1][6] In some cancer cell lines, **SR1078** treatment leads to the stabilization of the tumor suppressor p53 and the induction of apoptosis. [3][6]

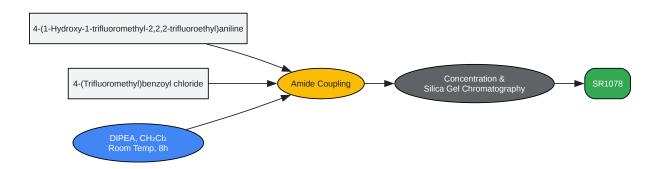


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Caption: SR1078 signaling pathway, from cell entry to target gene transcription.

Chemical Synthesis

SR1078 is synthesized via a straightforward single-step amidation reaction.[1] The process involves the coupling of an aniline derivative with a benzoyl chloride derivative.





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Caption: Workflow for the chemical synthesis of **SR1078**.

Quantitative Data Summary

The biological activity of **SR1078** has been quantified in various in vitro and in vivo assays.

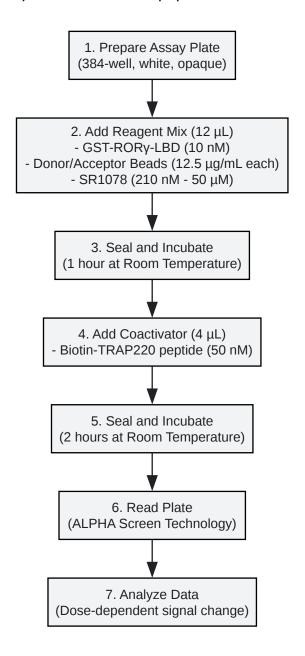
Parameter	Assay Type	System	Value	Reference
EC50	Gene Expression	SH-SY5Y Cells	3-5 μΜ	[4]
Activation Conc.	Gene Expression	HepG2 Cells	10 μΜ	[1]
Fold Increase (FGF21)	Gene Expression	HepG2 Cells (10 μM, 24h)	~3-fold	[1][7]
Fold Increase (G6Pase)	Gene Expression	HepG2 Cells (10 μM, 24h)	~2-fold	[7]
Plasma Conc. (C _{max})	Pharmacokinetic s	Mice (10 mg/kg, i.p., 1h)	3.6 µМ	[7]
Plasma Conc.	Pharmacokinetic s	Mice (10 mg/kg, i.p., 8h)	800 nM	[7]

Detailed Experimental Protocols

- Preparation: Under an argon atmosphere, dissolve 4-(1-Hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline (0.193 mmol) in dichloromethane (CH₂Cl₂, 275 μL).
- Reaction: To the solution, add N,N-Diisopropylethylamine (DIPEA, 37 μ L, 0.212 mmol) followed by 4-(Trifluoromethyl)benzoyl chloride (30 μ L, 0.193 mmol) at room temperature.
- Incubation: Stir the reaction mixture for 8 hours.
- Work-up: Concentrate the mixture under reduced pressure to remove the solvent.
- Purification: Directly purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate (8/2) solvent system to yield **SR1078** as a white powder (71% yield).



This assay measures the ability of **SR1078** to modulate the interaction between the RORy Ligand-Binding Domain (LBD) and a coactivator peptide.



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Caption: Experimental workflow for the ALPHA Screen coactivator interaction assay.

 Assay Setup: Perform assays in triplicate in white opaque 384-well plates at room temperature. The final assay volume is 20 μL.



- Reagent Preparation: Prepare all dilutions in assay buffer (100 mM NaCl, 25 mM HEPES, 0.1% w/v BSA, pH 7.4). The final DMSO concentration should be 0.25% v/v.
- Initial Incubation: Add a 12 μL mix of GST-RORy-LBD (final concentration 10 nM),
 AlphaScreen beads (12.5 μg/mL of each donor and acceptor), and 4 μL of SR1078 at increasing concentrations (from 210 nM to 50 μM) to the wells. Seal the plates and incubate for 1 hour.
- Coactivator Addition: After the preincubation, add 4 μL of Biotin-TRAP220-2 peptide (final concentration 50 nM).
- Final Incubation: Seal the plates and incubate for an additional 2 hours.
- Data Acquisition: Read the plates using an appropriate ALPHA Screen-capable plate reader.
 Increasing levels of SR1078 result in a conformational change in the RORy-LBD, causing a dose-dependent decrease in the recruitment of the coactivator peptide.[1]
- Cell Culture: Culture HEK293 or HepG2 cells in appropriate media. HepG2 cells endogenously express RORα and RORy.[1]
- Transfection (for reporter assays): Co-transfect cells with a Gal4 DNA-binding domain-ROR LBD chimeric receptor plasmid and a luciferase reporter plasmid containing Gal4 response elements.
- Compound Treatment: 16-24 hours post-transfection (or after seeding for endogenous gene expression), treat the cells with vehicle (DMSO) or SR1078 at desired concentrations (e.g., 2-10 μM).[4][6]
- Incubation: Incubate cells for 24 hours post-treatment.[1]
- Analysis:
 - For Reporter Assays: Measure luciferase activity using a suitable assay system (e.g., Dual-Glo™).[6]
 - For Endogenous Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the mRNA levels of ROR target genes like FGF21



and G6Pase.[1]

- Animal Model: Use C57BL/6 mice.
- Compound Administration: Administer **SR1078** via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1][4] A typical vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]
- Sample Collection:
 - Pharmacokinetics: Collect blood at various time points (e.g., 1, 2, 4, 8 hours) post-injection.[4] Generate plasma via centrifugation.
 - Target Gene Analysis: Harvest tissues (e.g., liver) at a specified time point (e.g., 2 hours).
 [1][4]
- Analysis:
 - Pharmacokinetics: Extract SR1078 from plasma and tissues and analyze drug levels using liquid chromatography/tandem mass spectrometry (LC/MS-MS).[4]
 - Target Gene Analysis: Purify mRNA from the harvested tissue and perform qPCR to assess the expression levels of ROR target genes.[1] The expression of both FGF21 and G6Pase is significantly stimulated by SR1078 treatment compared to vehicle control.[4]

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